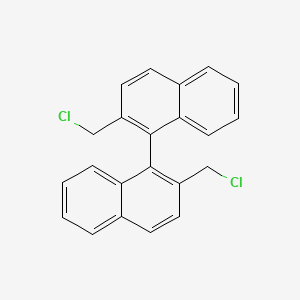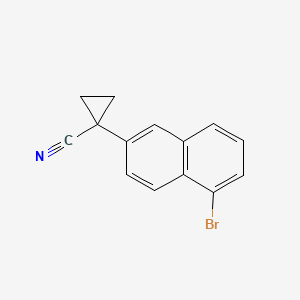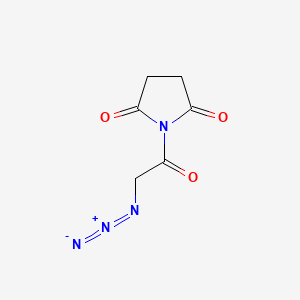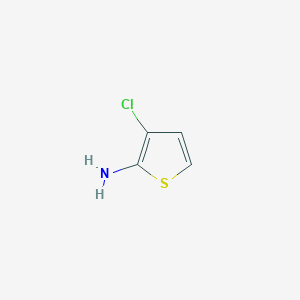
3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluorometil)-4-(pirrolidin-1-il)anilina es un compuesto orgánico que presenta un grupo difluorometil y un grupo pirrolidinil unidos a un anillo de anilina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(Difluorometil)-4-(pirrolidin-1-il)anilina típicamente involucra la introducción del grupo difluorometil y el grupo pirrolidinil en el anillo de anilina. Un método común involucra la reacción de 4-(pirrolidin-1-il)anilina con un agente difluorometilante bajo condiciones específicas. Las condiciones de reacción a menudo incluyen el uso de una base y un solvente como el dimetilsulfóxido (DMSO) o el tetrahidrofurano (THF).
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas de purificación avanzadas como la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(Difluorometil)-4-(pirrolidin-1-il)anilina puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro (si está presente) en un grupo amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos difluorometil o pirrolidinil pueden ser reemplazados por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador.
Sustitución: A menudo se emplean reactivos como hidruro de sodio (NaH) o compuestos organolíticos.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
3-(Difluorometil)-4-(pirrolidin-1-il)anilina tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos farmacéuticos, particularmente aquellos dirigidos a trastornos neurológicos.
Ciencia de Materiales: Se explora el compuesto por su posible uso en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos.
Estudios Biológicos: Sirve como una sonda en ensayos bioquímicos para estudiar las interacciones enzimáticas y la unión a receptores.
Mecanismo De Acción
El mecanismo de acción de 3-(Difluorometil)-4-(pirrolidin-1-il)anilina implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo difluorometil puede mejorar la afinidad de unión y la estabilidad del compuesto, mientras que el grupo pirrolidinil puede modular sus propiedades farmacocinéticas. Estas interacciones pueden conducir a la activación o inhibición de vías bioquímicas específicas, lo que resulta en los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
3-(Pirrolidin-1-il)anilina: Carece del grupo difluorometil, lo que puede resultar en diferentes propiedades químicas y actividades biológicas.
4-(Difluorometil)anilina: Carece del grupo pirrolidinil, lo que afecta su reactividad general y aplicaciones.
Singularidad
3-(Difluorometil)-4-(pirrolidin-1-il)anilina es única debido a la presencia de ambos grupos difluorometil y pirrolidinil, que confieren propiedades químicas y biológicas distintas. Esta combinación permite aplicaciones versátiles en varios campos, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C11H14F2N2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)9-7-8(14)3-4-10(9)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6,14H2 |
Clave InChI |
UJCQCFIDKNHIOD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C=C(C=C2)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one](/img/structure/B12077560.png)











![2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12077638.png)

